2,4-Bis(1-phenylethyl)phenol;phosphorous acid
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Overview
Description
2,4-Bis(1-phenylethyl)phenol;phosphorous acid is a chemical compound with the molecular formula C₆₆H₆₉O₆P. It is known for its unique structure, which includes phenolic and phosphorous acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1-phenylethyl)phenol typically involves the reaction of phenol with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydrogen atoms can be substituted with alkyl or acyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2,4-Bis(1-phenylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,4-Bis(1-phenylethyl)phenol in biological systems involves its interaction with cellular components. It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes involved in programmed cell death. The compound’s phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(1-methylethyl)phenol: Similar structure but with methylethyl groups instead of phenylethyl groups.
2,4-Di-tert-butylphenol: Contains tert-butyl groups instead of phenylethyl groups.
Uniqueness
2,4-Bis(1-phenylethyl)phenol is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and act as an antioxidant sets it apart from other similar compounds .
Properties
CAS No. |
25171-03-3 |
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Molecular Formula |
C66H69O6P |
Molecular Weight |
989.2 g/mol |
IUPAC Name |
2,4-bis(1-phenylethyl)phenol;phosphorous acid |
InChI |
InChI=1S/3C22H22O.H3O3P/c3*1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19;1-4(2)3/h3*3-17,23H,1-2H3;1-3H |
InChI Key |
GFDLJGHWYRIREK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.OP(O)O |
Origin of Product |
United States |
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